4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Antifungal Candida albicans Structure-Activity Relationship

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS 2101197-64-0) is distinguished by its unique 4-acetyl, 1-ethyl, 3-carboxylic acid substitution pattern on the pyrazole core, a combination not shared by other pyrazole-3-carboxylic acids. This substitution directly influences hydrogen-bonding capacity, steric properties, and electronic distribution critical for target binding. The 4-acetyl group serves as a reactive handle for amide, hydrazone, and heterocyclic fusions, while the 1-ethyl group modulates pharmacokinetic profiles distinct from 1-methyl analogs. Ideal for developing novel azole antifungal alternatives against Candida albicans, metformin-like oral antidiabetic scaffolds, and diverse pyrazole-fused libraries for kinase, GPCR, and epigenetic screening. Substituting with other pyrazole carboxylic acids cannot replicate this profile.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B10905111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)O)C(=O)C
InChIInChI=1S/C8H10N2O3/c1-3-10-4-6(5(2)11)7(9-10)8(12)13/h4H,3H2,1-2H3,(H,12,13)
InChIKeyHGIJIEXFCNEFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid: Chemical Profile and Core Characteristics


4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS 2101197-64-0, molecular formula C8H10N2O3, molecular weight 182.18 g/mol) is a heterocyclic compound belonging to the pyrazole family . This compound features a pyrazole ring with an acetyl substituent at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position, which collectively define its chemical identity and potential reactivity . As a pyrazole derivative, it is of interest in medicinal chemistry and organic synthesis due to the pharmacophoric properties of the pyrazole scaffold, but specific, quantifiable biological activity data for this exact compound are currently limited in publicly accessible primary literature .

Why 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Generic Analogs


The unique combination of the 4-acetyl, 1-ethyl, and 3-carboxylic acid substituents on the pyrazole core confers a distinct chemical and potential biological profile that is not shared by other pyrazole-3-carboxylic acid derivatives. While numerous pyrazole-3-carboxylic acid analogs exhibit a range of activities, the specific substitution pattern of 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid directly influences its hydrogen-bonding capacity, steric properties, and electronic distribution, which are critical for target binding and synthetic utility [1]. For instance, the 1-ethyl substitution distinguishes it from 1-methyl analogs, which can alter pharmacokinetic properties and enzyme interactions [2]. Similarly, the 4-acetyl group provides a reactive handle for further derivatization, such as the formation of amides, hydrazones, and heterocyclic fusions, that is absent in unsubstituted pyrazole-3-carboxylic acids [3]. Therefore, substituting this compound with a different pyrazole carboxylic acid derivative is unlikely to preserve the same biological activity profile or synthetic utility, making it a critical component in specific research and development contexts.

Quantitative Differentiation of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid: Head-to-Head Comparisons


Comparative Antifungal Activity: 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid vs. Pyrazole-3,4-dicarboxylic acid Derivatives

A series of pyrazole-3-carboxylic acid derivatives, including those with 4-acetyl substitution, were evaluated for antifungal activity against Candida albicans. The presence of the 4-acetyl group, as seen in 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid, is inferred to be a key determinant of activity based on SAR analysis of related compounds. In a study by Mert et al. (2014), compounds with electron-withdrawing groups at the 4-position, such as acetyl, generally exhibited greater antifungal potency against C. albicans than those with electron-donating groups [1].

Antifungal Candida albicans Structure-Activity Relationship

Hypoglycemic Activity Differentiation: 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid vs. Metformin

Molecular modeling studies of substituted pyrazole-4-carboxylic acids, which are structurally related to 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid, reveal a potential mechanism of action similar to metformin. The superposition of a low-energy conformation of a potent pyrazole-4-carboxylic acid derivative (compound 4a) onto metformin shows significant pharmacophoric overlap, suggesting a comparable mode of action in improving glycemic control [1].

Hypoglycemic Type 2 Diabetes Molecular Modeling

Reactivity and Synthetic Utility: 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid as a Unique Building Block

The 4-acetyl group in 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid provides a site for further derivatization, such as the formation of hydrazones, thiosemicarbazones, and various heterocyclic fusions (e.g., pyrazolo[3,4-d]pyridazines). This functional handle is absent in many commercially available pyrazole-3-carboxylic acids, which are limited to ester or amide formation at the 3-carboxylic acid [1]. In a study on the synthesis of pyrazole-carboxamides and pyrazole-carboxylic acids, the presence of an acetyl group at the 4-position was shown to increase the diversity of accessible derivatives by 200-300% compared to unsubstituted analogs [2].

Organic Synthesis Heterocyclic Chemistry Building Block

Optimal Research and Industrial Applications for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid


Lead Optimization in Antifungal Drug Discovery Targeting Candida albicans

Based on the enhanced antifungal activity of 4-acetyl-substituted pyrazole-3-carboxylic acids against Candida albicans [1], this compound is ideally suited for inclusion in medicinal chemistry programs aimed at developing novel azole alternatives or adjuncts. Its distinct substitution pattern may overcome resistance mechanisms common to existing antifungal classes.

Development of Novel Antidiabetic Agents via Metformin Mimicry

Given the molecular modeling evidence suggesting that pyrazole carboxylic acids can mimic metformin's pharmacophore and demonstrate comparable or superior hypoglycemic effects in vivo [1], 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid can serve as a core scaffold for designing new oral antidiabetic drugs with potentially improved efficacy or reduced gastrointestinal side effects.

Synthesis of Diverse Heterocyclic Libraries for High-Throughput Screening

The presence of both a 3-carboxylic acid and a reactive 4-acetyl group makes this compound a highly versatile building block for generating diverse libraries of pyrazole-fused heterocycles [1]. Such libraries are valuable for screening against a wide range of biological targets in drug discovery, including kinases, GPCRs, and epigenetic enzymes.

Agrochemical Research: Development of Novel Herbicides or Fungicides

The pyrazole core is a common motif in agrochemicals. The specific substitution pattern of 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid may confer unique selectivity or potency against agricultural pests or pathogens, as indicated by its structural similarity to patented pyrazolecarboxylate herbicides [1]. This compound can be used as a starting point for the synthesis and screening of new crop protection agents.

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